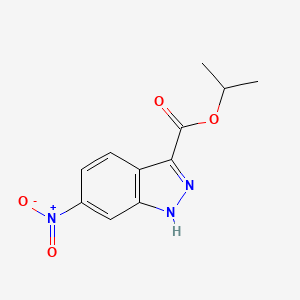
2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(7-Chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)acétonitrile est un composé organique synthétique qui appartient à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de produits pharmaceutiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-(7-Chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)acétonitrile implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la préparation de la 7-chloro-6-méthoxy-4-oxoquinoléine.
Formation de nitrile :
Conditions de réaction : Les réactifs courants comprennent l’acétonitrile, une base telle que l’hydrure de sodium et un solvant approprié tel que le diméthylformamide (DMF). La réaction est généralement effectuée sous reflux.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais elles sont optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, de systèmes automatisés et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(7-Chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)acétonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amine.
Substitution : Les réactions de substitution halogénée peuvent introduire différents groupes fonctionnels à la position chloro.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L’hydrogénation catalytique à l’aide de palladium sur carbone (Pd/C) ou d’hydrure de lithium et d’aluminium (LiAlH4) peut être utilisée.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés d’aminoquinoléine.
Substitution : Divers dérivés de quinoléine substitués.
4. Applications de la recherche scientifique
Le 2-(7-Chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)acétonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-(7-Chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)acétonitrile implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Enzymes, récepteurs ou ADN.
Voies impliquées : Le composé peut inhiber l’activité enzymatique, se lier aux récepteurs ou s’intercaler dans l’ADN, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Chloro-4-oxoquinoléine : Un dérivé de quinoléine plus simple ayant des propriétés similaires.
6-Méthoxyquinoléine : Un autre dérivé de quinoléine avec un groupe méthoxy.
4-Oxoquinoléine : Le composé parent sans les substituants chloro et méthoxy.
Unicité
Le 2-(7-Chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)acétonitrile est unique en raison de la présence de groupes chloro et méthoxy, qui peuvent influencer sa réactivité chimique et son activité biologique.
Propriétés
Formule moléculaire |
C12H9ClN2O2 |
|---|---|
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12-6-8-10(7-9(12)13)15(5-3-14)4-2-11(8)16/h2,4,6-7H,5H2,1H3 |
Clé InChI |
SQZPGZYVQQNWMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C=CN2CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)

![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11866075.png)
![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)


![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)




![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)

